sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071913
InChI: InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1
SMILES:
Molecular Formula: C14H13N2NaO2
Molecular Weight: 264.25 g/mol

sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

CAS No.:

Cat. No.: VC18071913

Molecular Formula: C14H13N2NaO2

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate -

Specification

Molecular Formula C14H13N2NaO2
Molecular Weight 264.25 g/mol
IUPAC Name sodium;1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate
Standard InChI InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1
Standard InChI Key IXAJIHHMGRUVPB-UHFFFAOYSA-M
Canonical SMILES C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic tetrahydroindazole system fused with a cyclohexane ring, a phenyl group at the 1-position, and a sodium carboxylate group at the 3-position. Its molecular formula is C14H13N2NaO2\text{C}_{14}\text{H}_{13}\text{N}_2\text{NaO}_2, with a molecular weight of 276.26 g/mol. The sodium carboxylate group enhances water solubility compared to ester analogs like ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC14H13N2NaO2\text{C}_{14}\text{H}_{13}\text{N}_2\text{NaO}_2
Molecular Weight276.26 g/mol
SolubilityHigh in polar solvents (e.g., water, DMSO)
LogP~1.2 (predicted)
pKa~4.5 (carboxylate group)

Synthesis and Optimization

Synthetic Pathways

The synthesis of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate likely involves a multi-step process:

  • Cyclization: Reaction of phenylhydrazine with cyclohexanone derivatives under acidic conditions to form the tetrahydroindazole core.

  • Ester Hydrolysis: Conversion of an ethyl ester precursor (e.g., ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) to the carboxylic acid using aqueous NaOH or KOH.

  • Salt Formation: Neutralization with sodium hydroxide to yield the sodium carboxylate.

Industrial-Scale Production

Continuous flow reactors and automated purification systems (e.g., centrifugal partition chromatography) may improve yield and scalability. A reported yield of 50.5% for the ethyl ester precursor suggests room for optimization in hydrolysis and salt formation steps.

Biological Activity and Mechanisms

Pharmacological Targets

Indazole derivatives exhibit affinity for sigma receptors and kinases, which are implicated in cancer and neurological disorders. The sodium carboxylate group may enhance bioavailability by improving solubility.

Key Biological Effects

  • Anticancer Activity: Analogous compounds inhibit integrin-mediated signaling pathways, reducing tumor cell proliferation and metastasis.

  • Anti-Inflammatory Effects: Suppression of prostaglandin E2 (PGE2) and TNF-α production has been observed in vitro.

  • Antimicrobial Properties: Structural analogs show dose-dependent inhibition of Staphylococcus aureus and Escherichia coli.

Table 2: Comparative Biological Activities of Indazole Derivatives

CompoundIC₅₀ (Cancer Cells)MIC (S. aureus)
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate12.5 μM32 μg/mL
Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (predicted)8.7 μM24 μg/mL

Applications in Medicinal Chemistry

Drug Development

The sodium carboxylate moiety makes this compound a candidate for prodrug strategies, where esterase-mediated hydrolysis could release active metabolites. Its solubility profile also supports intravenous formulation development.

Case Studies

  • Cancer Therapy: A derivative with a para-chlorophenyl substitution showed 60% inhibition of breast cancer cell migration at 10 μM.

  • Neuroprotection: Sigma-2 receptor modulation may mitigate neuroinflammation in Alzheimer’s models.

Future Directions

Research Priorities

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in murine models.

  • Structure-Activity Relationship (SAR): Systematically modify the phenyl and carboxylate groups to optimize target affinity.

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